molecular formula C15H23N3O4S B2595867 N-(tert-butyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251605-73-8

N-(tert-butyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2595867
CAS No.: 1251605-73-8
M. Wt: 341.43
InChI Key: HIPYCQFANOXUAU-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex organic compound that features a tert-butyl group, a pyrrolidinylsulfonyl group, and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the pyridinyl intermediate: This involves the reaction of a suitable pyridine derivative with reagents that introduce the necessary functional groups.

    Introduction of the pyrrolidinylsulfonyl group: This step involves the sulfonylation of the pyridinyl intermediate using reagents such as pyrrolidine and sulfonyl chloride.

    Attachment of the tert-butyl group:

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(tert-butyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-(2-oxo-3-(morpholin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
  • N-(tert-butyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Uniqueness

N-(tert-butyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-tert-butyl-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)16-13(19)11-17-8-6-7-12(14(17)20)23(21,22)18-9-4-5-10-18/h6-8H,4-5,9-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPYCQFANOXUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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